molecular formula C20H17N5O5 B2917247 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396782-98-1

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2917247
CAS No.: 1396782-98-1
M. Wt: 407.386
InChI Key: IAKQDPGAALBOSM-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396782-98-1) is a synthetic organic compound with a molecular formula of C20H17N5O5 and a molecular weight of 407.38 g/mol . This complex molecule is built from two prominent pharmacophores in medicinal chemistry: a 2-oxo-2H-chromene (coumarin) scaffold and a 4,5-dihydro-1H-tetrazole-5-one ring system. The coumarin moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in fluorescent probes. The tetrazolone ring, a carboxylic acid bioisostere, can enhance metabolic stability and bioavailability. This specific molecular architecture, featuring a carboxamide linker connecting the two aromatic systems, suggests potential applications as a key intermediate or scaffold in the design and synthesis of novel therapeutic agents, enzyme inhibitors, or fluorescent tags for biochemical research. The structural motifs present in this compound are frequently investigated in various research fields, including as kinase inhibitors and antimicrobial agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and researchers are responsible for verifying the product's identity, purity, and suitability for their specific application.

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-29-11-10-24-20(28)25(23-22-24)15-8-6-14(7-9-15)21-18(26)16-12-13-4-2-3-5-17(13)30-19(16)27/h2-9,12H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQDPGAALBOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Notes
Target Compound 2-Oxo-2H-chromene-3-carboxamide C₂₂H₁₈N₆O₅ 446.4* Contains a coumarin ring, enhancing rigidity and π-conjugation.
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carboxamide C₁₅H₁₆N₆O₄ 344.33 Isoxazole ring introduces a smaller, less conjugated heterocycle.
N-(4-(4-(2-Amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide 2-(3-Methoxyphenoxy)acetamide C₁₈H₁₈N₆O₅ 398.4 Flexible ether linkage and methoxy group may improve solubility.
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide 2-((4-Fluorophenyl)thio)acetamide C₁₈H₁₈FN₅O₃S 403.4 Thioether group and fluorine atom enhance lipophilicity.
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide 5-Chlorothiophene-2-carboxamide C₁₈H₁₇ClN₆O₄S 448.9 Thiophene and morpholine groups introduce sulfur and nitrogen heteroatoms.
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide Cinnamamide C₁₉H₁₉N₅O₃ 365.4 Styryl group (cinnamamide) adds aromaticity and potential for π-π interactions.

*Calculated based on molecular formula.

Key Observations :

  • Coumarin vs. Heterocyclic Substituents : The target compound’s coumarin group (C₂₂H₁₈N₆O₅) is bulkier and more rigid compared to smaller heterocycles like isoxazole (C₁₅H₁₆N₆O₄) or thiophene (C₁₈H₁₇ClN₆O₄S). This rigidity may influence binding affinity in biological systems .
  • Functional Group Diversity : Analogs with thioether (), morpholine (), or cinnamamide () substituents exhibit varied electronic and steric properties, which could modulate solubility, metabolic stability, or target engagement.
  • Molecular Weight Trends : The target compound (MW ~446.4) is heavier than most analogs, except the thiophene-morpholine derivative (MW 448.9), due to the coumarin ring’s extended conjugation .

Data Gaps and Research Needs

  • Physicochemical Properties : Melting points, solubility, and stability data are unavailable for the target compound but reported for analogs (e.g., mp 133–183°C in ) .
  • Biological Activity: No evidence provides activity data for the target compound or its analogs. Further studies could explore the impact of substituents on pharmacological profiles.

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